N-butyl-3-(2-fluorophenyl)-N,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and a dimethylisoxazolo moiety
Preparation Methods
The synthesis of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine core.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for introducing the fluorophenyl group.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in similar research applications.
Fluorinated Pyridines:
Imidazopyridine Derivatives: These compounds are known for their pharmacological potential and are used in drug discovery.
The uniqueness of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C19H20FN3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-butyl-3-(2-fluorophenyl)-N,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20FN3O2/c1-4-5-10-23(3)19(24)14-11-12(2)21-18-16(14)17(22-25-18)13-8-6-7-9-15(13)20/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
VFDVACGDWXRNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F |
Origin of Product |
United States |
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